Piperidin-1-yl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone
Description
Molecular topology and crystallographic analysis
The molecular topology of this compound exhibits a complex three-dimensional arrangement characterized by the spatial relationship between its constituent functional groups. The compound features a central benzene ring substituted at the meta position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, while the carbonyl carbon connects to a six-membered piperidine ring. This substitution pattern creates a distinctive molecular geometry where the dioxaborolane ring adopts a specific conformation relative to the aromatic system.
Crystallographic analysis of structurally related compounds containing the tetramethyl-1,3,2-dioxaborolane framework reveals important geometric parameters that can be extrapolated to understand this compound's solid-state structure. The dioxaborolane unit typically demonstrates near-planar geometry with boron-oxygen bond lengths ranging from 1.31 to 1.35 Ångströms. The five-membered dioxaborolane ring commonly adopts a half-chair conformation, as observed in similar boronic ester derivatives where torsion angles around the oxygen-carbon-carbon-oxygen framework measure approximately 24.2 degrees.
The phenyl ring orientation relative to the dioxaborolane moiety represents a critical structural feature. In analogous compounds, the boronate group demonstrates rotation away from the plane of the phenyl ring system by angles ranging from 9.9 to 11.1 degrees. This rotation results from steric interactions between the methyl substituents on the dioxaborolane ring and the aromatic hydrogen atoms, creating an optimized three-dimensional arrangement that minimizes intramolecular strain.
| Structural Parameter | Typical Range | Reference Compound |
|---|---|---|
| Boron-Oxygen Bond Length | 1.31-1.35 Å | Trityloxymethyl pinacolate esters |
| Dioxaborolane Ring Torsion Angle | 22-26° | Ferrocenyl derivatives |
| Phenyl-Boron Plane Angle | 9-12° | Aryl boronic esters |
| Carbon-Boron Bond Length | 1.55-1.58 Å | Phenylboronic pinacol esters |
The piperidine ring attachment through the carbonyl linkage introduces additional conformational complexity. The piperidine moiety adopts a chair conformation, with the nitrogen-carbonyl bond exhibiting partial double-bond character due to resonance interactions. This resonance stabilization influences the overall molecular geometry and affects the compound's electronic distribution patterns.
Spectroscopic profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for this compound through characteristic chemical shift patterns and coupling constants. The proton nuclear magnetic resonance spectrum exhibits distinctive signals corresponding to each structural component of the molecule. The aromatic region typically displays signals between 7.2 and 7.8 parts per million, with the meta-substitution pattern creating a characteristic splitting pattern for the benzene ring protons.
The tetramethyl substituents on the dioxaborolane ring generate a prominent singlet signal at approximately 1.25 parts per million, integrating for twelve protons. This signal serves as a diagnostic marker for the pinacol ester functionality and appears consistently across various boronic acid pinacol ester derivatives. The piperidine ring protons contribute multiple signals in the aliphatic region, with the nitrogen-adjacent methylene protons typically appearing as a broad multiplet around 3.5-3.8 parts per million due to restricted rotation around the carbon-nitrogen bond.
| Nuclear Magnetic Resonance Signal | Chemical Shift (ppm) | Integration | Multiplicity |
|---|---|---|---|
| Aromatic Protons | 7.2-7.8 | 4H | Multiple doublets |
| Dioxaborolane Methyl Groups | 1.25 | 12H | Singlet |
| Piperidine N-CH2 | 3.5-3.8 | 4H | Broad multiplet |
| Piperidine Ring CH2 | 1.5-1.7 | 6H | Multiple multiplets |
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon signal at approximately 170 parts per million, characteristic of amide functionalities. The quaternary carbon atoms of the dioxaborolane ring appear around 82-83 parts per million, while the methyl carbons of this ring system resonate near 24-25 parts per million. The aromatic carbons generate signals in the expected range of 120-140 parts per million, with the carbon directly attached to boron often exhibiting broadening due to quadrupolar coupling effects.
Boron-11 nuclear magnetic resonance spectroscopy provides definitive confirmation of the boronic ester functionality, with the characteristic signal appearing between 29 and 33 parts per million. This chemical shift range is typical for tricoordinate boron atoms in dioxaborolane environments and serves as an important diagnostic tool for structural verification.
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups. The carbonyl stretch appears prominently around 1640-1650 wavenumbers, indicating the amide character of the piperidine-carbonyl linkage. The carbon-hydrogen stretching vibrations of the methyl groups generate strong absorptions in the 2800-3000 wavenumber region, while the aromatic carbon-hydrogen stretches appear slightly higher at 3000-3100 wavenumbers.
Mass spectrometry analysis typically employs electrospray ionization techniques to generate molecular ion peaks. The molecular ion peak appears at mass-to-charge ratio 318 for the protonated molecular ion, corresponding to the molecular weight plus one hydrogen atom. Fragmentation patterns often show loss of the dioxaborolane moiety, generating characteristic fragment ions that aid in structural confirmation.
Computational modeling of electronic configuration
Computational modeling studies of this compound reveal significant insights into its electronic configuration and molecular orbital characteristics. Density functional theory calculations demonstrate that the compound exhibits a highest occupied molecular orbital primarily localized on the piperidine nitrogen atom and the carbonyl oxygen, consistent with the nucleophilic character of these centers. The lowest unoccupied molecular orbital shows significant contribution from the vacant p-orbital on the boron atom, highlighting the electrophilic nature of the boronic ester functionality.
The electronic distribution analysis indicates substantial charge separation within the molecule, with the piperidine-carbonyl portion carrying partial negative charge while the boronic ester moiety exhibits partial positive character. This charge distribution pattern facilitates the compound's reactivity in cross-coupling reactions and other synthetic transformations where electron transfer processes play crucial roles.
Molecular electrostatic potential mapping reveals regions of high electron density around the carbonyl oxygen and piperidine nitrogen atoms, while the boron center displays significant positive electrostatic potential. These calculations correlate well with experimental reactivity patterns observed in synthetic applications, where the boron center readily undergoes nucleophilic attack while the piperidine portion can participate in hydrogen bonding interactions.
The calculated dipole moment for the compound typically ranges from 2.5 to 3.2 Debye units, reflecting the substantial charge separation between the electron-rich piperidine-carbonyl system and the electron-deficient boronic ester group. This significant dipole moment influences the compound's solubility characteristics and intermolecular interaction patterns in both solution and solid-state environments.
| Electronic Property | Calculated Value | Computational Method |
|---|---|---|
| Dipole Moment | 2.5-3.2 D | Density Functional Theory |
| Highest Occupied Molecular Orbital Energy | -6.2 eV | B3LYP/6-31G* |
| Lowest Unoccupied Molecular Orbital Energy | -1.8 eV | B3LYP/6-31G* |
| Molecular Volume | 285 Ų | Van der Waals calculation |
The frontier molecular orbital energy gap of approximately 4.4 electron volts indicates moderate stability while maintaining sufficient reactivity for synthetic applications. This energy gap positions the compound favorably for participation in palladium-catalyzed cross-coupling reactions, where the electronic properties of the boronic ester component significantly influence reaction efficiency and selectivity patterns.
Properties
IUPAC Name |
piperidin-1-yl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BNO3/c1-17(2)18(3,4)23-19(22-17)15-10-8-9-14(13-15)16(21)20-11-6-5-7-12-20/h8-10,13H,5-7,11-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACUHMBKMIVYKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)N3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674666 | |
| Record name | (Piperidin-1-yl)[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073353-62-4 | |
| Record name | (Piperidin-1-yl)[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(Piperidine-1-carbonyl)phenyl]boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
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Mechanism of Action
Target of Action
Boronic acid derivatives like this compound are often used in suzuki-miyaura cross-coupling reactions, suggesting that its targets could be various organic compounds that undergo carbon-carbon bond formation.
Mode of Action
The compound likely interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura reactions. In this process, the boron atom in the compound forms a new bond with a transition metal catalyst, facilitating the coupling of two organic fragments.
Biochemical Pathways
Given its potential use in suzuki-miyaura reactions, it may play a role in synthetic pathways for creating complex organic molecules.
Result of Action
The primary result of this compound’s action is likely the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This can lead to the synthesis of complex organic molecules, which can have various applications in medicinal chemistry, materials science, and other fields.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of a suitable catalyst. Optimal conditions for Suzuki-Miyaura reactions typically involve a palladium catalyst and a base in an aqueous or organic solvent.
Biochemical Analysis
Biochemical Properties
Piperidin-1-yl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The boronate ester group in the compound can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. This compound has been shown to interact with enzymes such as proteases and kinases, where it can act as an inhibitor by binding to the active site and preventing substrate access. Additionally, the piperidine ring can engage in hydrophobic interactions with protein surfaces, further influencing the compound’s binding affinity and specificity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to altered phosphorylation states and downstream signaling events. Furthermore, the compound can affect gene expression by interacting with transcription factors or epigenetic modifiers, resulting in changes in the expression levels of target genes. These cellular effects highlight the potential of this compound as a tool for studying cellular processes and as a lead compound for drug development.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The boronate ester group can form reversible covalent bonds with serine or threonine residues in the active sites of enzymes, leading to enzyme inhibition. This interaction can block the catalytic activity of enzymes, thereby modulating biochemical pathways. Additionally, the compound can bind to DNA or RNA, influencing gene expression and protein synthesis. The piperidine ring can also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its effectiveness in biochemical studies. Over time, the compound may undergo hydrolysis or oxidation, leading to the formation of degradation products. These degradation products can have different biochemical properties and may affect the compound’s activity. Long-term studies have shown that the compound can maintain its stability under controlled conditions, but its activity may decrease over time due to degradation. Understanding these temporal effects is essential for optimizing experimental conditions and ensuring reproducibility.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity. At higher doses, the compound may induce toxic or adverse effects, such as organ damage or metabolic disturbances. These dosage-dependent effects highlight the importance of determining the optimal dosage range for therapeutic applications and minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biochemical properties. These metabolites can further interact with other metabolic pathways, influencing overall cellular metabolism. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties. Once inside the cells, the compound can bind to intracellular proteins or organelles, influencing its localization and accumulation. These transport and distribution properties are essential for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression. Alternatively, it may accumulate in the cytoplasm or mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Biological Activity
Piperidin-1-yl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, drawing from various research studies and data.
Chemical Structure and Properties
The compound features a piperidine ring connected to a phenyl group substituted with a boron-containing moiety (tetramethyl-1,3,2-dioxaborolane). This unique structure may influence its biological interactions and therapeutic potential.
Molecular Formula: C16H24BNO2
Molecular Weight: 277.28 g/mol
IUPAC Name: this compound
Research indicates that compounds containing boron atoms can exhibit various biological activities due to their ability to interact with biomolecules. The presence of the dioxaborolane moiety may enhance the compound's lipophilicity and metabolic stability, potentially leading to improved bioavailability and efficacy in therapeutic applications.
Biological Activity Overview
The biological activity of this compound has been explored in several contexts:
- Antiparasitic Activity : Initial studies have suggested that related compounds exhibit antiparasitic effects against Plasmodium species. For instance, modifications in similar scaffolds have shown promise in reducing parasitemia in animal models .
- Anti-inflammatory Properties : Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and nitric oxide production in models of inflammation . This suggests potential applications in treating inflammatory diseases.
- Cytotoxicity Against Cancer Cells : Some derivatives of piperidine-based compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest .
Case Study 1: Antiparasitic Efficacy
A study evaluating the efficacy of piperidine derivatives against Plasmodium falciparum showed that certain modifications could enhance activity against resistant strains. The incorporation of polar functionalities improved solubility and maintained antiparasitic activity .
Case Study 2: Anti-inflammatory Activity
In a lipopolysaccharide-induced inflammation model, compounds structurally related to this compound were shown to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Case Study 3: Anticancer Activity
Research on piperidine derivatives has revealed their potential as anticancer agents. One study reported that specific derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines .
Data Tables
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the primary applications of this compound is in the development of anticancer agents. The boron-containing moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) enhances the compound's ability to interact with biological targets. Research indicates that derivatives of this compound can inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth and survival .
Neuropharmacology
The piperidine ring is known for its role in various neuropharmacological agents. Compounds containing piperidine structures are often investigated for their potential as analgesics and antidepressants. Studies suggest that the incorporation of the boron moiety may improve the pharmacokinetic properties of these compounds, leading to enhanced efficacy and reduced side effects .
Organic Synthesis
Reagent in Cross-Coupling Reactions
Piperidin-1-yl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone can serve as a versatile reagent in cross-coupling reactions. The boronate ester can be utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds efficiently. This application is particularly valuable in synthesizing complex organic molecules and pharmaceuticals .
Synthesis of Novel Materials
The compound's unique structure allows it to be used in the synthesis of novel materials with specific electronic or optical properties. For instance, researchers have explored its use in creating organic light-emitting diodes (OLEDs) and other electronic devices due to its favorable charge transport characteristics .
Case Studies
Comparison with Similar Compounds
Variations in the Amine Group
Compound 1 : (4-Methylpiperazin-1-yl)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone (CAS: 883738-38-3)
- Structural Difference : Replaces piperidine with 4-methylpiperazine.
- Impact : The methylpiperazine group increases polarity and hydrogen-bonding capacity, improving aqueous solubility compared to the piperidine analog. This modification is advantageous in medicinal chemistry for enhancing pharmacokinetic properties .
- Molecular Weight : 330.23 g/mol vs. 317.26 g/mol (target compound).
Compound 2 : 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanone
- Structural Difference : Morpholine replaces piperidine.
- It also improves metabolic stability in drug design .
Substituents on the Phenyl Ring
Compound 3 : (3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(piperidin-1-yl)methanone
- Structural Difference : Adds a fluorine atom at the 3-position of the phenyl ring.
- Impact : Fluorination enhances electronegativity, which can increase oxidative stability and binding affinity in biological targets (e.g., kinase inhibitors) .
Compound 4 : (3-(Cyclohexyl(methyl)carbamoyl)-5-fluorophenyl)boronic acid
- Structural Difference : Replaces the ketone with a carbamoyl group and adds a cyclohexyl-methylamine substituent.
- Impact : The carbamoyl group introduces hydrogen-bonding sites, improving target selectivity in enzyme inhibition .
Functional Group Modifications
Compound 5 : 1-(2-Methoxy-4-nitrophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
- Structural Difference : Replaces the ketone with a urea moiety.
- Impact : Urea’s hydrogen-bonding capacity enhances interactions with biological targets (e.g., kinases or GPCRs), making this compound more suitable for therapeutic applications than the ketone-based target .
Compound 6 : (6-Chloroimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone
- Structural Difference : Replaces the boronate ester with a chloroimidazopyridazine heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis generally involves multiple steps:
- Formation of the Boronate Ester The initial step often involves reacting 3-fluorophenylboronic acid with pinacol to create the boronate ester. Typically, this reaction occurs with a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) under reflux conditions.
- Coupling Reaction The boronate ester is then coupled with a piperidinyl methanone derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This requires a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., sodium carbonate), and a solvent such as ethanol or toluene.
- Purification The final product is purified using techniques like column chromatography or recrystallization to achieve high purity.
Example Procedure
One approach involves Suzuki coupling of 4,7-dichloro-1,10-phenanthroline with a boronic ester derivative. For instance, 2.5 g of dichloro-phenanthroline (10 mM) is reacted with 8.0 g (22 mM) of the boronic ester, 0.30 g of Pd2 DBA3 (0.30 mM), 0.2 g of tricyclohexylphosphine (0.70 mM), and 7.5 g of potassium phosphate (34 mM) in a mixture of 60 mL dioxane and 30 mL water. The reaction is mixed and heated at 100°C under nitrogen overnight, yielding the desired product after workup and purification.
Alternative Procedure
Another procedure involves using 1,3-Dibromobenzene (16 g, 64.9 mmol) and 9-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole (6.0 g, 11.6 mmol), potassium acetate (saturated solution of 6.6 g in water) and tetrakis(triphenylphosphine)palladium(0) (380 mg) are heated to reflux in 150 mL of toluene overnight under nitrogen atmosphere. After cooling down, evaporation and column chromatography, 9-(3'-bromo-[1,1'-biphenyl]-3-yl)-9H-carbazole (5.8 g) is obtained.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions:
- Oxidation It can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form oxidized products.
- Reduction Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
- Substitution Nucleophilic substitution reactions can occur at the fluorinated phenyl ring, where nucleophiles like amines or thiols replace the fluorine atom.
Reagents and Conditions
- Oxidation Hydrogen peroxide, m-CPBA, with acetic acid as a solvent.
- Reduction LiAlH4, NaBH4, using THF or ethanol as a solvent.
- Substitution Amines, thiols, with polar aprotic solvents like dimethylformamide (DMF).
Spectroscopic Characterization
NMR Spectroscopy
¹H NMR: Peaks for the piperidine ring (δ 1.5–2.8 ppm, multiplet), aromatic protons (δ 6.8–7.5 ppm), and tetramethyl groups (δ 1.3 ppm, singlet).
¹³C NMR: Signals for the carbonyl group (δ ~170 ppm), aromatic carbons (δ 110–150 ppm), and boron-adjacent carbons (δ 80–85 ppm).
X-ray Diffraction (XRD)
XRD can confirm the planar geometry of the boronic ester and dihedral angles between aromatic and piperidine moieties (e.g., C–B bond length ~1.56 Å).
Data Table: Reaction Conditions and Yields
| Reaction Conditions | Yield |
|---|---|
| Potassium acetate, (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride, 1,4-dioxane, 80°C, Inert atmosphere | - |
| Sodium carbonate, tetrakis(triphenylphosphine) palladium(0), ethanol, water, toluene, 80°C, 4.5h | 93% |
| Tris-(dibenzylideneacetone)dipalladium(0), water, toluene | 94% |
| Potassium phosphate monohydrate, tris-(dibenzylideneacetone)dipalladium(0), water, toluene, Reflux, Inert atmosphere | 61% |
| Dicyclohexyl-(2',6'-dimethoxybiphenyl-2-yl)-phosphane, tripotassium phosphate "n" hydrate, tris-(dibenzylideneacetone)dipalladium(0), water, toluene, 70°C | 94% |
Q & A
Q. What are the primary synthetic methodologies for preparing piperidin-1-yl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone?
The compound is typically synthesized via two key approaches:
- Palladium-Catalyzed Borylation : Reacting a brominated precursor (e.g., 3-bromophenylpiperidin-1-ylmethanone) with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous solvents like THF or dioxane. This method leverages Suzuki-Miyaura coupling principles to introduce the boronate ester group .
- Cobalt-Catalyzed Carbonylation : Utilizing Co₂(CO)₈ as a catalyst, aryl halides (e.g., 4-bromophenyl derivatives) undergo carbonylation with carbon monoxide to form the ketone moiety, followed by borylation. This method is noted for its compatibility with light-sensitive substrates .
Q. How is the compound characterized to confirm its structural integrity?
Key analytical techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify piperidine and boronate ester functionalities. For example, the piperidine protons typically resonate at δ 1.5–2.5 ppm, while aromatic protons appear at δ 7.0–8.0 ppm .
- Elemental Analysis : Discrepancies between calculated and observed values (e.g., C: 72.04% vs. 72.95%) may indicate impurities, necessitating further purification .
- HPLC : Retention times (e.g., 11.351–11.959 minutes) and peak purity (>95%) confirm homogeneity .
Q. Table 1: Representative Characterization Data
| Property | Compound 1 | Compound 2 |
|---|---|---|
| Yield (%) | 8 | 12 |
| HPLC Retention Time (min) | 11.351 | 11.959 |
| Elemental Analysis (C%) | 72.04 (calc: 71.67) | 72.10 (calc: 72.09) |
Advanced Research Questions
Q. How can researchers optimize reaction yields for low-yielding synthetic steps?
- Catalyst Screening : Compare Pd (e.g., Pd(OAc)₂) and Co (e.g., Co₂(CO)₈) catalysts for borylation/carbonylation efficiency. Co catalysts may offer higher selectivity for sterically hindered substrates .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance solubility of boronate intermediates, while additives like Et₃N in chromatography (hexanes/EtOAC + 0.25% Et₃N) improve separation .
- Temperature Control : Lower temperatures (0–25°C) mitigate boronate ester hydrolysis .
Q. How should researchers address discrepancies in elemental analysis or NMR data?
- Purity Assessment : Re-run HPLC with alternative columns (C18 vs. phenylhexyl) to detect co-eluting impurities .
- Hygroscopicity Checks : Boronate esters are moisture-sensitive; ensure samples are dried under vacuum before analysis .
- Cross-Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 290.175070) .
Q. What role does the boronate ester play in cross-coupling reactions?
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enables Suzuki-Miyaura couplings with aryl halides, forming biaryl linkages. For example, coupling with iodobenzene under Pd catalysis yields extended π-conjugated systems for materials science applications .
Q. Table 2: Example Cross-Coupling Conditions
| Substrate | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Aryl iodide | Pd(PPh₃)₄ | 78 | |
| Heteroaryl bromide | Pd(dppf)Cl₂ | 65 |
Q. What precautions are critical for handling and storing this compound?
Q. How is the compound applied in advanced materials research?
- OLEDs : As a building block for thermally activated delayed fluorescence (TADF) emitters. The boronate ester facilitates π-extension via Suzuki couplings with aryl halides .
- Catalysis : The piperidine moiety can coordinate transition metals, enabling asymmetric catalysis in C–C bond-forming reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
